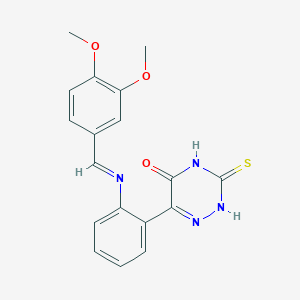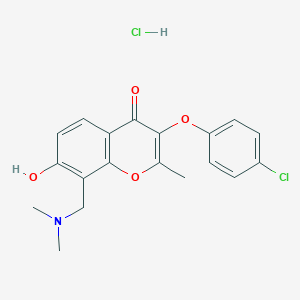![molecular formula C14H16Cl3N3O6 B11981139 N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide](/img/structure/B11981139.png)
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide is a complex organic compound with the molecular formula C14H16Cl3N3O6 It is known for its unique chemical structure, which includes both trichloro and dinitrophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenol with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with hexanoyl chloride to produce the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. Safety measures are also crucial due to the potentially hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro groups, potentially forming amino derivatives.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenoxy derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest, particularly in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism by which N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide exerts its effects involves its interaction with specific molecular targets. The trichloro and dinitrophenoxy groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide: Similar in structure but with a shorter alkyl chain.
2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide: Contains a phenyl group instead of a hexanamide group.
Uniqueness
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its longer alkyl chain compared to similar compounds may influence its solubility, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C14H16Cl3N3O6 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide |
InChI |
InChI=1S/C14H16Cl3N3O6/c1-2-3-4-5-12(21)18-13(14(15,16)17)26-11-7-6-9(19(22)23)8-10(11)20(24)25/h6-8,13H,2-5H2,1H3,(H,18,21) |
Clé InChI |
TWAOBNMCNROOSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11981059.png)

![2-(2-chlorophenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981068.png)
![(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11981072.png)
![(2E)-1-(4-chlorophenyl)-2-[2-(3,4-dimethylphenyl)hydrazinylidene]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B11981086.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981093.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981107.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11981111.png)
![Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11981118.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11981121.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11981136.png)

